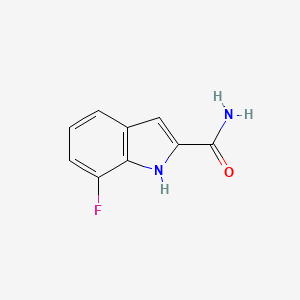
7-Fluoro-1H-indole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Fluoro-1H-indole-2-carboxamide is a derivative of indole, a heterocyclic compound that is widely recognized for its presence in many natural products and pharmaceuticals. The indole scaffold is a significant structure in medicinal chemistry due to its biological activity and ability to interact with various enzymes and receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-1H-indole-2-carboxamide typically involves several steps:
Hydrolysis Reaction: A compound of formula (II) is subjected to hydrolysis with sodium hydroxide to produce a compound of formula (III).
Amidation Reaction: The compound of formula (III) reacts with H2NR2 to form a compound of formula (IV).
Nucleophilic Substitution: The compound of formula (IV) undergoes nucleophilic substitution with halogenated R1 to yield a compound of formula (V).
Electrophilic Substitution: The compound of formula (V) is treated with selectfluor to produce the final product, this compound.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the above synthetic routes to achieve higher yields and purity. This may include the use of advanced catalysts, controlled reaction conditions, and purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can modify the carboxamide group or other functional groups present in the molecule.
Substitution: Both nucleophilic and electrophilic substitution reactions are common, especially involving the fluorine atom and the carboxamide group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogenated compounds and selectfluor are used for substitution reactions
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized indole derivatives, while substitution reactions can introduce different functional groups into the molecule.
Scientific Research Applications
7-Fluoro-1H-indole-2-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s ability to interact with enzymes and proteins makes it valuable for studying biological processes and developing enzyme inhibitors.
Medicine: Due to its biological activity, it is explored for potential therapeutic applications, including anticancer, antiviral, and antimicrobial properties.
Industry: It serves as an intermediate in the production of pharmaceuticals, agrochemicals, and dyes
Mechanism of Action
The mechanism of action of 7-Fluoro-1H-indole-2-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The carboxamide group can form hydrogen bonds with enzymes, inhibiting their activity.
Receptor Binding: The indole scaffold allows the compound to bind to various receptors, modulating their activity.
Pathways Involved: The compound can affect multiple pathways, including those related to cell division, apoptosis, and signal transduction
Comparison with Similar Compounds
- 5-Fluoro-1H-indole-2-carboxamide
- 6-Fluoro-1H-indole-2-carboxamide
- 7-Bromo-1H-indole-2-carboxamide
Comparison: 7-Fluoro-1H-indole-2-carboxamide is unique due to the specific positioning of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different binding affinities and inhibitory properties, making it a valuable compound for targeted research and applications .
Properties
IUPAC Name |
7-fluoro-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O/c10-6-3-1-2-5-4-7(9(11)13)12-8(5)6/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZKQWOGHVBOJAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)NC(=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
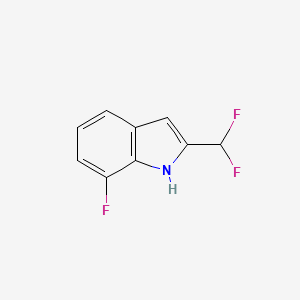
![2-(1,8a-Dihydroimidazo[1,2-a]pyridin-3-yl)acetamide](/img/structure/B11910893.png)
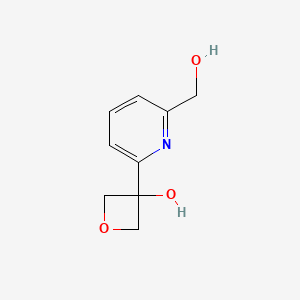
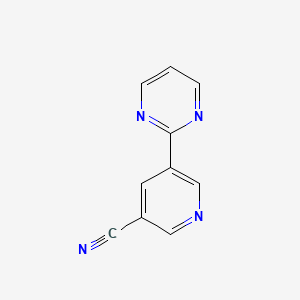
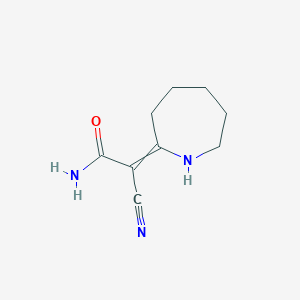
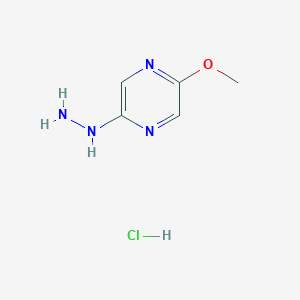

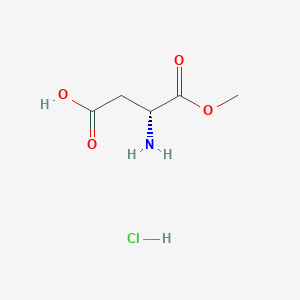
![(S)-Tetrahydrospiro[[1,3]dioxolane-2,6'-pyrrolo[1,2-C]imidazol]-3'(5'H)-one](/img/structure/B11910939.png)

![Methyl furo[2,3-c]pyridine-5-carboxylate](/img/structure/B11910958.png)
![3-Methyl-5,6-dihydrothieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B11910980.png)

![N-Methyl-1-(5-methylpyrazolo[1,5-a]pyridin-3-yl)methanamine](/img/structure/B11910985.png)
